8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE
Overview
Description
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE is a complex heterocyclic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to an indenoquinoline core, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-haloquinoline-3-carbaldehyde through palladium-catalyzed C-H activation and subsequent reactions with aryne intermediates . This method allows for the formation of the indenoquinoline core with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of neutrophil elastase and superoxide anion generation .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Known for their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE stands out due to its unique combination of a pyridine ring and an indenoquinoline core, which enhances its chemical reactivity and biological activity. Its dual inhibition of topoisomerases I and II is particularly noteworthy, as it offers a potential strategy to overcome drug resistance in cancer therapy .
Properties
IUPAC Name |
11-pyridin-3-yl-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O/c28-25-19-10-4-3-9-18(19)22-21-17-8-2-1-6-15(17)11-12-20(21)27-24(23(22)25)16-7-5-13-26-14-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKRJYIQUHSGDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CN=CC=C5)C(=O)C6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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